molecular formula C17H25N B15025754 4',5',8'-trimethyl-3',4'-dihydro-1'H-spiro[cyclohexane-1,2'-quinoline]

4',5',8'-trimethyl-3',4'-dihydro-1'H-spiro[cyclohexane-1,2'-quinoline]

Katalognummer: B15025754
Molekulargewicht: 243.4 g/mol
InChI-Schlüssel: CPVRYKZRRIGGAN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4’,5’,8’-Trimethyl-3’,4’-dihydro-1’H-spiro[cyclohexane-1,2’-quinoline] is a complex organic compound with the molecular formula C₁₇H₂₅N. This compound features a spiro structure, which means it has two rings that are connected through a single atom. The presence of multiple methyl groups and a quinoline moiety makes it an interesting subject for various chemical studies .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4’,5’,8’-trimethyl-3’,4’-dihydro-1’H-spiro[cyclohexane-1,2’-quinoline] typically involves the condensation of appropriate precursors followed by cyclization. One common method involves the reaction of a cyclohexanone derivative with a quinoline derivative under acidic or basic conditions to form the spiro compound .

Industrial Production Methods

The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions .

Analyse Chemischer Reaktionen

Types of Reactions

4’,5’,8’-Trimethyl-3’,4’-dihydro-1’H-spiro[cyclohexane-1,2’-quinoline] can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce more saturated spiro compounds .

Wissenschaftliche Forschungsanwendungen

4’,5’,8’-Trimethyl-3’,4’-dihydro-1’H-spiro[cyclohexane-1,2’-quinoline] has several applications in scientific research:

Wirkmechanismus

The mechanism by which 4’,5’,8’-trimethyl-3’,4’-dihydro-1’H-spiro[cyclohexane-1,2’-quinoline] exerts its effects is not fully understood. its molecular structure suggests that it can interact with various biological targets, including enzymes and receptors. The quinoline moiety is known to bind to DNA and proteins, potentially affecting cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4’,5’,8’-Trimethyl-3’,4’-dihydro-1’H-spiro[cyclohexane-1,2’-quinoline] is unique due to its specific spiro structure and the presence of multiple methyl groups. This combination of features makes it particularly interesting for studies in various fields of chemistry and biology .

Eigenschaften

Molekularformel

C17H25N

Molekulargewicht

243.4 g/mol

IUPAC-Name

4,5,8-trimethylspiro[3,4-dihydro-1H-quinoline-2,1'-cyclohexane]

InChI

InChI=1S/C17H25N/c1-12-7-8-13(2)16-15(12)14(3)11-17(18-16)9-5-4-6-10-17/h7-8,14,18H,4-6,9-11H2,1-3H3

InChI-Schlüssel

CPVRYKZRRIGGAN-UHFFFAOYSA-N

Kanonische SMILES

CC1CC2(CCCCC2)NC3=C(C=CC(=C13)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.